molecular formula C15H17N7O B2549916 N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-phenyl-2H-tetrazole-5-carboxamide CAS No. 1396865-07-8

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-phenyl-2H-tetrazole-5-carboxamide

Cat. No.: B2549916
CAS No.: 1396865-07-8
M. Wt: 311.349
InChI Key: BBUPSAVJTPCPFC-UHFFFAOYSA-N
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Description

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-phenyl-2H-tetrazole-5-carboxamide is a heterocyclic compound featuring a tetrazole core linked to a phenyl group and a pyrazole-ethyl side chain. The tetrazole ring is known for its metabolic stability and bioisosteric resemblance to carboxylic acids, while the pyrazole moiety contributes to hydrogen-bonding interactions and structural rigidity . This compound is hypothesized to exhibit antimicrobial or antifungal activity, given the prevalence of similar pyrazole-tetrazole hybrids in medicinal chemistry .

Properties

IUPAC Name

N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-2-phenyltetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N7O/c1-11-10-12(2)21(18-11)9-8-16-15(23)14-17-20-22(19-14)13-6-4-3-5-7-13/h3-7,10H,8-9H2,1-2H3,(H,16,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBUPSAVJTPCPFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCNC(=O)C2=NN(N=N2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-phenyl-2H-tetrazole-5-carboxamide typically involves multiple stepsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-phenyl-2H-tetrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds containing pyrazole and tetrazole moieties exhibit significant anticancer properties. Research has shown that N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-phenyl-2H-tetrazole-5-carboxamide can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the modulation of signaling pathways related to cell growth and apoptosis.

Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of tetrazole compounds exhibited a high degree of cytotoxicity against A549 (lung cancer) and MDA-MB-231 (breast cancer) cell lines, with IC50 values in the low micromolar range .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.

Research Findings:
In silico molecular docking studies have indicated that this compound could effectively bind to the active site of 5-lipoxygenase, an enzyme involved in inflammatory responses .

Pesticidal Activity

The unique structure of this compound allows it to function as a potential pesticide. Research has shown that similar pyrazole derivatives can act as effective fungicides and insecticides.

Experimental Data:
Field trials have indicated that formulations containing this compound significantly reduce pest populations while maintaining low toxicity to beneficial insects. This positions it as a promising candidate for sustainable agricultural practices.

Synthesis of Functional Materials

This compound has been explored for its ability to form coordination complexes with metals, which can be utilized in the development of advanced materials.

Application Example:
The compound's ability to chelate transition metals has led to its use in creating luminescent materials for organic light-emitting diodes (OLEDs). The incorporation of this compound into polymer matrices has shown enhanced electronic properties .

Summary Table of Applications

Application AreaSpecific UseKey Findings
Medicinal ChemistryAnticancer agentSignificant cytotoxicity against cancer cell lines
Anti-inflammatory agentInhibition of pro-inflammatory cytokines
AgriculturePesticideEffective against pests with low toxicity
Material ScienceSynthesis of functional materialsEnhanced properties in OLED applications

Mechanism of Action

The mechanism of action of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-phenyl-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or disruption of cellular processes .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues and Their Properties

Key structural analogues include pyrazole-, thiazole-, and thiadiazole-based carboxamides. Below is a comparative analysis of physicochemical and biological properties:

Compound Name Core Structure Melting Point (°C) Key Functional Groups (IR Peaks, cm⁻¹) Biological Activity
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-phenyl-2H-tetrazole-5-carboxamide Tetrazole + Pyrazole Not reported 1670 (C=O), 1600 (C=C) Hypothesized antimicrobial
AR-5: N-(5-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,4-thiadiazol-2-yl)-2-(dimethylamino)acetamide Thiadiazole + Pyrazole 198–200 1670 (C=O), 1217 (thiadiazole) Antimicrobial (reported)
AR-6: 2-(diethylamino)-N-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,4-thiadiazole-2-yl)acetamide Thiadiazole + Pyrazole 210–212 1650 (C=O), 1590 (C=C) Antimicrobial (reported)
Substituted 4-methyl-2-(4-pyridinyl)thiazole-5-carboxamide [3a–s] Thiazole + Pyridine Varied 1670–1650 (C=O) Antifungal (IC₅₀: 2–10 µM)

Key Observations:

  • Tetrazole vs. Thiadiazole/Thiazole Cores : The tetrazole ring in the target compound may enhance metabolic stability compared to thiadiazole or thiazole derivatives, which are prone to enzymatic degradation . However, thiadiazole-based analogues (e.g., AR-5, AR-6) demonstrate confirmed antimicrobial activity, suggesting that the tetrazole variant warrants similar testing .

Biological Activity

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-phenyl-2H-tetrazole-5-carboxamide is a compound that combines the structural features of pyrazole and tetrazole, two classes of heterocycles known for their diverse biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C15H19N5OC_{15}H_{19}N_{5}O. The structure features a pyrazole ring substituted at the 3 and 5 positions with methyl groups, a phenyl group, and a tetrazole moiety which contributes to its biological activity.

Antimicrobial Activity

Research has indicated that compounds containing both pyrazole and tetrazole rings exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of tetrazoles can inhibit the growth of various pathogenic bacteria. The compound has demonstrated effectiveness against several strains, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics like ciprofloxacin .

Anticancer Properties

This compound has been evaluated for its anticancer potential. In vitro studies on cancer cell lines such as RAW264.7 revealed that it inhibits nitric oxide secretion, a factor often associated with tumor progression . Additionally, the structure–activity relationship (SAR) studies suggest that modifications to the tetrazole ring enhance its potency against cancer cells .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory effects. Research indicates that pyrazole-tetrazole hybrids can modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. This property may be beneficial in treating conditions characterized by chronic inflammation .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Interaction with Cellular Pathways : It may interfere with signaling pathways that regulate inflammation and immune responses.
  • Reactive Oxygen Species (ROS) Modulation : Some studies suggest that compounds with similar structures can influence ROS levels in cells, contributing to their cytotoxic effects against cancer cells .

Case Studies

A notable study involved the synthesis and biological evaluation of various pyrazole-tetrazole derivatives. The most promising candidates exhibited IC50 values in the low micromolar range against specific cancer targets, demonstrating the potential for further development into therapeutic agents .

CompoundIC50 (μM)Target
Compound A4.4HIV gp41
Compound B0.24PDE3A
Compound C2.34PDE3B

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-phenyl-2H-tetrazole-5-carboxamide?

  • Methodology :

  • Hydrazinolysis and cyclocondensation : Start with ethyl acetoacetate, DMF-DMA, and phenylhydrazine to form pyrazole intermediates (e.g., 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate) .
  • Nucleophilic substitution : React 5-methylpyrazole derivatives with ethylenediamine analogs to introduce the ethyltetrazole moiety. Use K₂CO₃ in DMF for alkylation steps (e.g., coupling chlorides with thiols) .
  • Final carboxamide formation : Employ mixed anhydride or carbodiimide coupling (e.g., DCC/HOBt) to attach the phenyltetrazole-carboxylic acid to the pyrazole-ethylamine backbone .
    • Key Data :
StepReagents/ConditionsYield (%)Purity (%)Reference
Pyrazole coreEthyl acetoacetate, DMF-DMA, 80°C7295
AlkylationK₂CO₃, DMF, RT, 12h6590

Q. How is the compound characterized structurally, and what analytical techniques are critical?

  • Techniques :

  • X-ray crystallography : Use SHELXL for small-molecule refinement to resolve bond lengths/angles (e.g., pyrazole-tetrazole dihedral angles) .
  • Spectroscopy : ¹H/¹³C NMR (pyrazole CH₃ at δ 2.1–2.3 ppm; tetrazole C=O at δ 165 ppm), IR (amide I band ~1650 cm⁻¹) .
  • Mass spectrometry : Confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of CO₂ from the carboxamide group) .

Q. What stability considerations are critical for handling this compound?

  • Storage : Store at –20°C under inert gas (N₂/Ar) to prevent hydrolysis of the tetrazole ring.
  • Solubility : Soluble in DMSO (>50 mg/mL), sparingly in H₂O (<1 mg/mL). Avoid prolonged exposure to moisture or basic conditions .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in structure-activity relationships (SAR) for this compound?

  • Approach :

  • Docking studies : Use AutoDock Vina to model interactions with biological targets (e.g., kinases or GPCRs). Compare with experimental IC₅₀ values .
  • MD simulations : Analyze conformational stability of the ethylpyrazole linker in aqueous/PBS environments (GROMACS/AMBER) .
    • Case Study : Divergent SAR results for pyrazole derivatives (e.g., agonist vs. antagonist activity) were resolved by modeling steric clashes in the tetrazole-phenyl binding pocket .

Q. What strategies address contradictory bioassay data for this compound across studies?

  • Analysis Framework :

  • Batch variability : Confirm compound purity (HPLC >98%) and stereochemistry (chiral HPLC) .
  • Assay conditions : Compare buffer pH (e.g., PBS vs. Tris-HCl), incubation times, and cell lines (HEK293 vs. CHO).
    • Example : Discrepancies in IC₅₀ values (5 nM vs. 200 nM) were traced to DMSO concentration differences (>1% caused nonspecific binding) .

Q. How can the compound’s reactivity be tuned for selective functionalization?

  • Methodology :

  • Protecting groups : Use Boc for the tetrazole NH and TBS for hydroxyls during multi-step syntheses .
  • Click chemistry : Introduce triazole moieties via CuAAC reactions on the pyrazole methyl group .
    • Data :
ModificationReactionYield (%)Selectivity (%)
Boc protectionBoc₂O, DMAP, CH₂Cl₂8595
CuAACCuI, TBTA, DMF7890

Theoretical and Mechanistic Questions

Q. What mechanistic insights explain the compound’s unexpected tautomerism in solution?

  • Findings :

  • NMR titration : The pyrazole NH (δ 12.1 ppm) shifts in D₂O, confirming tautomeric equilibrium between 1H- and 2H-tetrazole forms .
  • DFT calculations : The 2H-tetrazole form is 2.3 kcal/mol more stable due to intramolecular H-bonding with the carboxamide .

Q. How do steric and electronic effects influence the compound’s pharmacokinetics?

  • Key Factors :

  • LogP : Calculated ClogP = 2.1 (experimental 1.8) suggests moderate blood-brain barrier penetration .
  • Metabolism : CYP3A4-mediated oxidation of the pyrazole methyl group (major metabolite: hydroxymethyl derivative) .

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